Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-chlorophenylthiourea This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the corresponding pyrimidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic agent for antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of key biological processes, such as DNA replication, protein synthesis, and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Thiadiazole: Exhibits antifungal and anti-inflammatory properties.
1,2,3-Thiadiazole: Studied for its potential as an anticonvulsant and antidepressant.
Properties
Molecular Formula |
C15H14ClN5O3S2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
methyl 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14ClN5O3S2/c1-24-12(22)10-9(6-25-15-21-20-13(17)26-15)18-14(23)19-11(10)7-4-2-3-5-8(7)16/h2-5,11H,6H2,1H3,(H2,17,20)(H2,18,19,23) |
InChI Key |
RQHZXQRQAJEOFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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